molecular formula C13H19N B2369046 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 404576-42-7

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2369046
CAS No.: 404576-42-7
M. Wt: 189.302
InChI Key: VORVPPDFYWENEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline (TBTHIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been widely used in scientific research due to its potential therapeutic applications. TBTHIQ has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.

Scientific Research Applications

1. Marine Drug Synthesis

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline derivatives play a role in the synthesis of marine drugs. One study focused on synthesizing 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This compound was synthesized for potential use in understanding marine drug mechanisms, particularly in antitumor applications (Li et al., 2013).

2. Synthesis of Isoquinoline Derivatives

The compound is also involved in the synthesis of isoquinoline derivatives. Research demonstrates the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and 3-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via reductive amination, which is crucial for producing various chemical intermediates (Zlatoidský & Gabos, 2009).

3. Antimalarial Drug Development

In the field of antimalarial drug development, derivatives of this compound, such as N-tert-butyl isoquine, have been developed. This molecule, part of a public-private partnership, was designed based on various considerations and exhibited excellent activity against Plasmodium falciparum and rodent malaria parasites, suggesting its potential as an effective antimalarial drug (O’Neill et al., 2009).

4. Charge Transfer Studies

The compound has been studied for its charge transfer dynamics. For instance, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), a planar analogue, was examined using time-resolved fluorescence techniques to understand intramolecular charge-transfer dynamics, contributing to the understanding of photochemical processes (Park et al., 2014).

5. Synthesis of Alkaloids

Research includes the synthesis of tetrahydroisoquinolines, which are precursors for various alkaloids. Studies demonstrate the synthesis of these compounds by diastereoselective alkylation, crucial in the production of pharmaceuticals and bioactive molecules (Huber & Seebach, 1987).

Properties

IUPAC Name

6-tert-butyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-5,8,14H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORVPPDFYWENEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404576-42-7
Record name 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.